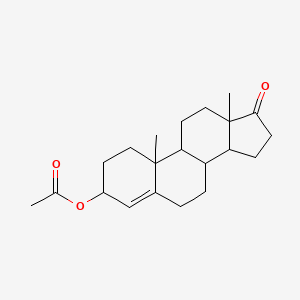

3beta-Aecetoxy-4-androsten-17-on

Description

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(10,13-dimethyl-17-oxo-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h12,15-18H,4-11H2,1-3H3 |

InChI Key |

OJXGRUAWXGFZAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4=O)C)C |

Origin of Product |

United States |

Preparation Methods

Esterification Using Isopropenyl Acetate

A scalable industrial approach utilizes isopropenyl acetate as the acetylating agent, which avoids the corrosiveness of acetic anhydride. This method is detailed in Chinese Patent CN103694296A .

Procedure :

-

Dissolve 4-androstene-3,17-dione (4AD) in toluene (1:4 w/v).

-

Add p-toluenesulfonic acid (1–5 wt%) and heat to 60°C.

-

Slowly add isopropenyl acetate (1.2 equivalents) over 1 hour.

-

Reflux for 2 hours, then neutralize with triethylamine.

-

Concentrate under vacuum and recrystallize from methanol.

Key Data :

-

Advantages : Minimal wastewater, high solvent recovery.

Microbial Fermentation Followed by Chemical Acetylation

3β-Hydroxy-4-androsten-17-one can be biosynthesized via microbial degradation of sterols (e.g., cholesterol) using Mycobacterium spp., followed by acetylation .

Fermentation Steps :

-

Incubate sterols with Mycobacterium culture in a nutrient medium at 30°C for 72 hours.

-

Extract the intermediate 4-androstene-3,17-dione (4AD).

-

Reduce the 3-keto group to 3β-OH using sodium borohydride in isopropanol .

-

Acetylate the 3β-OH group as described in Section 1.

Key Data :

Enol Ether Protection and Acetoxylation

This two-step method involves protecting the 3-keto group of 4AD as an enol ether, followed by acetoxylation.

Procedure :

-

Enol Ether Formation :

-

Acetoxylation :

Key Data :

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Acetylation | 80–85% | Low | Moderate | Moderate (uses pyridine) |

| Isopropenyl Acetate | 90–93% | Medium | High | Low |

| Microbial + Acetylation | 50–55% | High | Low | High (fermentation waste) |

| Enol Ether Route | 75–80% | Medium | Moderate | Moderate |

Critical Challenges and Innovations

-

Regioselectivity : Ensuring acetylation occurs only at the 3β position requires careful control of reaction conditions. Steric hindrance from the steroid skeleton aids selectivity .

-

Catalyst Recycling : Acidic ion-exchange resins in the isopropenyl acetate method reduce waste .

-

Purity Control : Recrystallization from methanol/water mixtures (1:3 v/v) achieves >99% purity .

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

3beta-Aecetoxy-4-androsten-17-on undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: CrO3-C5H5N is commonly used as the oxidant.

Reduction: Li[Al(OC(CH3)3)3H] is used as the reductive agent.

Substitution: Various nucleophiles can be used to substitute the acetoxy group.

Major Products Formed

The major products formed from these reactions include 3β-acetoxy-17, 17-ethylendioxy-15β, 16β-methylene-5-androsten-7β-ol and other derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure :

3β-Acetoxy-4-androsten-17-one has a steroid backbone characterized by a ketone group at the 17-position and an acetoxy group at the 3β-position. Its molecular formula is with a molecular weight of 330.5 g/mol.

Mechanism of Action :

The compound acts primarily through its conversion to active metabolites that interact with androgen receptors. It functions as an antiandrogen, inhibiting androgen receptor signaling pathways crucial for the progression of prostate cancer. Additionally, it may inhibit enzymes involved in steroidogenesis, particularly CYP17, reducing circulating androgen levels and limiting tumor growth potential.

Cancer Research

3β-Acetoxy-4-androsten-17-one has been extensively studied for its potential in cancer treatment:

- Prostate Cancer : In vitro studies have shown that this compound reduces cell proliferation in prostate cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. In vivo studies using xenograft models confirmed its ability to significantly suppress tumor growth.

- Breast Cancer : Research indicates that it inhibits estrogen receptor signaling pathways, providing a dual-action approach against hormone-dependent tumors.

| Study | Cancer Type | Findings |

|---|---|---|

| Prostate | Prostate | Reduced cell proliferation; induced apoptosis |

| Breast | Breast | Effective against estrogen-dependent tumors |

| Various | - | Inhibited CYP17 activity; reduced androgen levels |

Hormonal Regulation

The compound's ability to modulate androgen levels makes it a candidate for therapeutic interventions in conditions related to hormonal imbalances, including androgen-dependent diseases.

Steroid Synthesis

3β-Acetoxy-4-androsten-17-one serves as a precursor in the synthesis of various steroidal compounds. Its unique acetoxy group at the 3β position influences its chemical reactivity, making it valuable in synthetic organic chemistry.

Prostate Cancer Treatment

A clinical study investigated the use of 3β-acetoxy-4-androsten-17-one in patients with castration-resistant prostate cancer (CRPC). Results indicated a notable decrease in prostate-specific antigen (PSA) levels and tumor size in a subset of patients treated with this compound, suggesting its potential as a therapeutic agent.

Breast Cancer Applications

Another study explored its effects on breast cancer cells, revealing that it inhibited estrogen receptor signaling pathways effectively, thus providing a dual-action approach against hormone-dependent tumors.

Mechanism of Action

The mechanism of action of 3beta-Aecetoxy-4-androsten-17-on involves its conversion to active metabolites that interact with androgen receptors. These interactions modulate the expression of target genes involved in various physiological processes . The compound also inhibits the enzyme testosterone 5α-reductase, reducing the conversion of testosterone to DHT .

Comparison with Similar Compounds

Testosterone (17β-Hydroxy-4-Androsten-3-One)

- Structural Differences :

- C3 Position : Testosterone has a 3-ketone group, whereas 3β-acetoxy-4-androsten-17-one features a 3β-acetoxy group.

- C17 Position : Testosterone has a 17β-hydroxyl group, while the compound of interest has a 17-ketone.

- The 17-ketone eliminates the anabolic activity associated with testosterone’s 17β-hydroxyl group, shifting its pharmacological profile .

3β-Hydroxyandrost-4-En-17-One

- Structural Differences :

- Lacks the acetyl group at C3, having a free hydroxyl instead.

- Implications :

4-Chloro-17α-Methyl-Androst-4-Ene-3β,17β-Diol

- Structural Differences :

- Chlorine at C4 and a 17α-methyl group.

- Dual hydroxyl groups at C3 and C16.

- Regulated as a Schedule III compound due to its androgenic/anabolic properties, unlike 3β-acetoxy-4-androsten-17-one, which lacks documented hormonal activity .

3α,4α-Epoxy-5α-Androstan-17-One (4α) and 3β,4β-Epoxy-5β-Androstan-17-One (4β)

- Structural Differences :

- Epoxide rings at C3–C4 (α or β configuration).

- Saturated A- and B-rings (5α/5β).

- Implications :

Data Table: Physical and Structural Properties

Biological Activity

3β-Acetoxy-4-androsten-17-one, commonly referred to as 3β-acetoxy-androstenone, is a steroid compound with significant biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3β-Acetoxy-4-androsten-17-one has a steroid backbone characterized by a ketone group at the 17-position and an acetoxy group at the 3β-position. Its structural formula can be represented as follows:

This compound is synthesized through various chemical reactions involving androstane derivatives, often employing acetic anhydride in the presence of pyridine to achieve the acetylation of the hydroxyl group at C-3.

Androgen Receptor Modulation

The primary mechanism of action for 3β-acetoxy-4-androsten-17-one involves its interaction with androgen receptors (AR). It acts as an antiandrogen, inhibiting the effects of androgens which are crucial in the progression of prostate cancer. The compound's ability to block AR signaling pathways contributes to its potential efficacy in treating androgen-dependent cancers.

Inhibition of Steroidogenic Enzymes

Research indicates that this compound may also inhibit enzymes involved in steroidogenesis, particularly CYP17 (17α-hydroxylase/C17,20-lyase), which is essential for androgen biosynthesis. By inhibiting this enzyme, 3β-acetoxy-4-androsten-17-one reduces the levels of circulating androgens, thereby limiting their availability for tumor growth.

Antitumor Effects

Several studies have demonstrated the antitumor efficacy of 3β-acetoxy-4-androsten-17-one in various cancer models. For instance:

- Prostate Cancer : In vitro studies have shown that this compound effectively reduces cell proliferation in prostate cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. In vivo studies using xenograft models have confirmed its ability to suppress tumor growth significantly.

| Study | Cancer Type | Findings |

|---|---|---|

| Prostate | Reduced cell proliferation; induced apoptosis | |

| Breast | Effective against estrogen-dependent tumors | |

| Various | Inhibited CYP17 activity; reduced androgen levels |

Case Studies

- Prostate Cancer Treatment : A clinical study investigated the use of 3β-acetoxy-4-androsten-17-one in patients with castration-resistant prostate cancer (CRPC). Results indicated a notable decrease in PSA levels and tumor size in a subset of patients treated with this compound, suggesting its potential as a therapeutic agent.

- Breast Cancer Applications : Another study explored its effects on breast cancer cells, revealing that it inhibited estrogen receptor signaling pathways, thus providing a dual-action approach against hormone-dependent tumors.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.